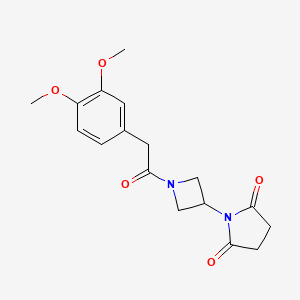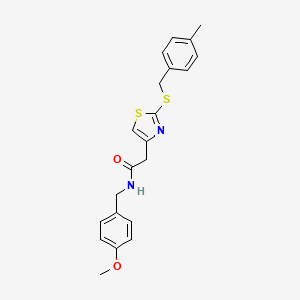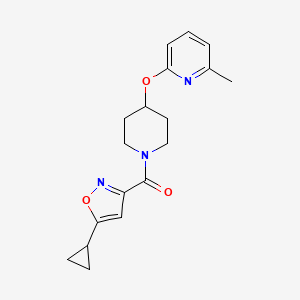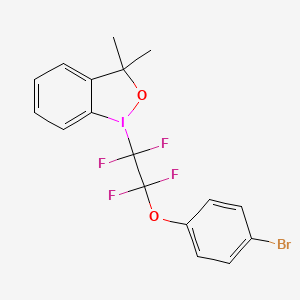
1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and a nitrogen atom . Attached to this ring is an azetidin-3-yl group, which is a four-membered ring with a nitrogen atom . The azetidin-3-yl group is acetylated with a 2-(3,4-dimethoxyphenyl) group.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its pyrrolidine-2,5-dione and azetidin-3-yl rings . The 2-(3,4-dimethoxyphenyl)acetyl group attached to the azetidin-3-yl ring introduces additional complexity to the structure. The presence of multiple rings in the structure, including a five-membered ring and a four-membered ring, contributes to the molecule’s three-dimensional shape .Mechanism of Action
The mechanism of action of 1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act by inhibiting the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to a decrease in the production of DNA, which can lead to cell death in cancer cells. This compound has also been found to inhibit the reverse transcriptase enzyme in HIV-1, which is essential for viral replication.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to inhibit the replication of HIV-1 and other viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione in lab experiments is its potency. This compound has been found to be effective at low concentrations, which makes it a useful tool for researchers. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione. One area of research is in the development of new analogs of this compound that may have improved potency and reduced toxicity. Another area of research is in the development of new drug delivery systems for this compound that may improve its efficacy and reduce its toxicity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves a multi-step process that includes the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to produce 2-(3,4-dimethoxyphenyl)-2-methyl-1,3-dioxolane-4-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to produce 2-(3,4-dimethoxyphenyl)hydrazinecarboxylic acid ethyl ester. The final step involves the reaction of this intermediate with azetidin-3-one and maleic anhydride to produce this compound.
Scientific Research Applications
1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has been found to have potential therapeutic applications in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-tumor activity in vitro and in vivo, and it has been found to be effective against a wide range of cancer cell lines. This compound has also been found to have antiviral activity against HIV-1 and other viruses.
properties
IUPAC Name |
1-[1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-13-4-3-11(7-14(13)24-2)8-17(22)18-9-12(10-18)19-15(20)5-6-16(19)21/h3-4,7,12H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYZIXQEFSJVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2787717.png)

![1-(2,3-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2787724.png)
![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2787725.png)
![N-(4-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2787726.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B2787730.png)
![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2787731.png)


methanone](/img/structure/B2787736.png)
![N'-(1,2-Oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2787737.png)
![Benzo[d]thiazol-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2787739.png)
